molecular formula C18H22N2O4 B14921225 N,N'-cyclohexane-1,4-diylbis(2-methylfuran-3-carboxamide)

N,N'-cyclohexane-1,4-diylbis(2-methylfuran-3-carboxamide)

Cat. No.: B14921225
M. Wt: 330.4 g/mol
InChI Key: HVQTWEXKWBVLHZ-UHFFFAOYSA-N
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Description

2-METHYL-N~3~-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}CYCLOHEXYL)-3-FURAMIDE is a complex organic compound characterized by its unique structure, which includes furan rings and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N~3~-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}CYCLOHEXYL)-3-FURAMIDE typically involves multiple steps, starting with the preparation of the furan rings and the cyclohexyl group. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N~3~-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}CYCLOHEXYL)-3-FURAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo substitution reactions, particularly at the furan rings, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction can yield furfuryl alcohols.

Scientific Research Applications

2-METHYL-N~3~-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}CYCLOHEXYL)-3-FURAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-METHYL-N~3~-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}CYCLOHEXYL)-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-3-FURANAMIDE: A simpler analog with similar furan rings but lacking the cyclohexyl group.

    N-CYCLOHEXYL-3-FURAMIDE: Contains the cyclohexyl group but lacks the additional furan ring.

Uniqueness

2-METHYL-N~3~-(4-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}CYCLOHEXYL)-3-FURAMIDE is unique due to its combination of furan rings and a cyclohexyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

2-methyl-N-[4-[(2-methylfuran-3-carbonyl)amino]cyclohexyl]furan-3-carboxamide

InChI

InChI=1S/C18H22N2O4/c1-11-15(7-9-23-11)17(21)19-13-3-5-14(6-4-13)20-18(22)16-8-10-24-12(16)2/h7-10,13-14H,3-6H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

HVQTWEXKWBVLHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCC(CC2)NC(=O)C3=C(OC=C3)C

Origin of Product

United States

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